molecular formula C8H8N2 B189046 4-Amino-2-methylbenzonitrile CAS No. 72115-06-1

4-Amino-2-methylbenzonitrile

Cat. No. B189046
CAS RN: 72115-06-1
M. Wt: 132.16 g/mol
InChI Key: RGHJWZADAWEIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylbenzonitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylbenzonitrile is represented by the SMILES string Cc1cc(N)ccc1C#N . The molecular weight of this compound is 132.16 .


Physical And Chemical Properties Analysis

4-Amino-2-methylbenzonitrile is a solid at room temperature . It has a molecular weight of 132.16 . The melting point of a related compound, 2-Amino-4-methylbenzonitrile, is 92-95 °C .

Scientific Research Applications

  • Application Summary : 4-Amino-2-methylbenzonitrile is used as a building block in organic synthesis . It has been used in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines, which are potential acetylcholinesterase (AChE) inhibitors .
  • Results or Outcomes : The outcomes of these syntheses are the production of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines. These compounds have potential applications as AChE inhibitors .
  • Application Summary : 4-Amino-2-methylbenzonitrile is used as a building block in organic synthesis . It has been used in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines, which are potential acetylcholinesterase (AChE) inhibitors .
  • Results or Outcomes : The outcomes of these syntheses are the production of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone and racemic aminoquinolines. These compounds have potential applications as AChE inhibitors .

Safety And Hazards

Users are advised to wear personal protective equipment/face protection when handling 4-Amino-2-methylbenzonitrile. It should not come into contact with the eyes, skin, or clothing. Ingestion and inhalation should be avoided, as should dust formation . It is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

4-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHJWZADAWEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429095
Record name 4-amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylbenzonitrile

CAS RN

72115-06-1
Record name 4-amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-4-nitrobenzonitrile (1.0 g, 6 mmol) was dissolved in acetic acid (15 ml). Water (3.75 ml) was added and the mixture was heated between 90-95° C. Iron powder (2.5 g) was added during 1.5 hours and the resulting mixture was heated for 1 hour. Other portion of water (3.75 ml) was added and the heating was continued for additional 2 hours. The solution was allowed to cool to room temperature and the mixture was diluted with water (100 ml) and extracted with ethyl acetate (4×40 ml). The organic phase was washed with 5% NaHCO3 (1×50 ml) and water (1×50 ml), dried over Na2SO4 and evaporated. The crude product was used without further purifications. 1H NMR (DMSO-d6): 2.28 (3H, s), 6.04 (2H, bs), 6.44 (1H, m), 6.48 (1H, m), 7.31 (1H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
3.75 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methylbenzonitrile
Reactant of Route 3
4-Amino-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-2-methylbenzonitrile

Citations

For This Compound
5
Citations
D Scholz, H Schmidt, EE Prieschl… - Journal of medicinal …, 1998 - ACS Publications
… 10-Anilino derivatives were synthesized according to Scheme 2, starting from commercially available 4-amino-2-methylbenzonitrile. Compounds substituted in positions 6 and 7 were …
Number of citations: 40 pubs.acs.org
AB GALUN, A KALUSZYNER… - The Journal of Organic …, 1962 - ACS Publications
… 4-Amino-2-methylbenzonitrile. As we … The addition of petroleum ether (bp 40-60) precipitated 4-amino-2-methylbenzonitrile which melted after recrystallization from an ether-petroleum …
Number of citations: 15 pubs.acs.org
BY Woo, SS Shin, YD Hong, YH Joo… - Journal of the Society …, 2020 - koreascience.kr
A novel series of adamantyl derivatives of N-aryl amides as androgen receptor antagonists were synthesized and their anti-androgenic activities were evaluated. The N-aryl amides …
Number of citations: 0 koreascience.kr
MJ Collins, PM Hatton, S Sternhell - Australian Journal of …, 1992 - CSIRO Publishing
… 4-Amino-2-methylbenzonitrile (1.0 g) was dissolved in sulfuric acid (60%, 20 ml) at 0' and treated with a solution of sodium nitrite (0.55 g) in water (5.0 ml) dropwise over 5 min, and then …
Number of citations: 15 www.publish.csiro.au
MJ Collins, PM Hatton, S Sternhell… - Magnetic resonance in …, 1987 - Wiley Online Library
… and 2-methyl-4iodobenzonitrile (2b)I5 were prepared from 4-amino-2methylbenzonitrile (2d)I6 by diazotization and standard treatment of the diazonium ion solutions to give the chloro …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.